molecular formula C12H14FN B1314596 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 50772-15-1

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B1314596
CAS RN: 50772-15-1
M. Wt: 191.24 g/mol
InChI Key: WOWUXBKVJPNKRG-UHFFFAOYSA-N
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Description

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C12H14FN . Its average mass is 191.245 Da and its monoisotopic mass is 191.111023 Da .


Synthesis Analysis

The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline can be achieved from Acetone and 4-Fluoroaniline . Another method involves a heating cyclization reaction of para-fluoroaniline and acetone under the catalysis of para-toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline consists of 12 carbon atoms, 14 hydrogen atoms, and 1 fluorine atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 268.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.6±3.0 kJ/mol, a flash point of 116.1±27.3 °C, and an index of refraction of 1.507 .

Scientific Research Applications

Synthesis and Derivative Studies

  • ESR Spectra and Synthesis : Compounds including 6-fluoro derivatives of hydrogenated 2,2,4-trimethylquinoline have been synthesized. These new amines' structures were validated through ESR and NMR spectra, and hyperfine splitting (hfs) constants were evaluated for various atoms in these nitroxide radicals, including fluorine (Ivanov et al., 1976).

  • Reactions with Hexafluoroacetone and Methyl Trifluoropyruvate : The alkylation of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives with hexafluoroacetone leads to products depending on the reaction conditions. This study provided insights into the regioselectivity of these reactions and the formation of stable nitroxyl radicals (Komarov et al., 1989).

Antioxidant Properties

  • Study of Antioxidant Action : A comprehensive study investigated the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin) with alkylperoxyls, revealing various oxidation products and their antioxidant properties. This research contributed significantly to understanding the antioxidant mechanisms of such compounds (Taimr, 1994).

Biomedical Applications

  • Potential in Hepatoprotection : A study on rats showed that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline could reduce oxidative stress severity and liver cell damage, indicating its potential as a hepatoprotective agent. It was more effective than the reference compound, carsil, in normalizing liver damage parameters (Brazhnikova et al., 2020).

Agricultural Applications

  • Growth Stimulators for Woody Plants : An investigation into the effects of synthesized organic compounds, including derivatives of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, on the height of seedlings of ornamental woody plants indicated significant growth stimulation. These compounds demonstrated efficiency as growth stimulators in pre-sowing seed treatment for Rhododendron species (Vostrikova et al., 2020).

  • anum melongena (eggplant) (Vostrikova et al., 2021).

Photophysical Properties

  • Photolysis and Photophysical Processes : Research on the photolysis of 2,2,4-trimethyl-1,2-dihydroquinolines, including derivatives, highlighted the formation of aminyl radicals and their behaviors. This study contributes to understanding the photophysical properties of these compounds (Malkin et al., 1981).

Material Science and Conservation

  • Unusual Discoloration in Prehistoric Artifacts : An intriguing study discovered that a well-known rubber stabilizer, 2,2,4-trimethyl-1,2-dihydroquinoline, released by the plastic pads in storage cabinets, catalyzed the formation of triphenylmetane dyes, causing prehistoric flint tools to turn blue. This finding is significant for the conservation of heritage materials (Tapparo et al., 2011).

properties

IUPAC Name

6-fluoro-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWUXBKVJPNKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Jain, SS Satpute, RK Jha, MS Patel… - … –A European Journal, 2023 - Wiley Online Library
A new series of unsymmetrical phenyl tellurides derived from 2‐N‐(quinolin‐8‐yl) benzamide ligand has been synthesized in a practical manner by the copper‐catalyzed method by …
D Kundu, SK Kundu, A Majee… - Journal of the Chinese …, 2008 - Wiley Online Library
An efficient process has been developed for the synthesis of 2,2,4‐trisubstituted‐1,2‐dihydroquinolines in good yields through a simple one‐pot condensation between anilines and …
Number of citations: 9 onlinelibrary.wiley.com

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